molecular formula C15H17N3O2S2 B2353964 2-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one CAS No. 1704559-84-1

2-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one

Cat. No. B2353964
CAS RN: 1704559-84-1
M. Wt: 335.44
InChI Key: HCTVWZWISMURHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one, also known as OTET, is a synthetic compound that belongs to the pyridazinone class of molecules. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Mechanism of Action

The exact mechanism of action of 2-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cellular processes such as inflammation and cell proliferation.
Biochemical and Physiological Effects:
2-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one has been shown to have a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the inhibition of viral replication. It has also been shown to have antioxidant properties and to modulate the immune system.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one in lab experiments is its versatility, as it has been shown to have a range of biological activities. However, one limitation is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of interest is its potential as an anti-cancer agent, particularly in the treatment of breast cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of 2-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one involves the reaction of 2-(2-bromoacetyl)pyridine with 7-(thiophen-2-yl)-1,4-thiazepan-4-amine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with acetic anhydride to yield the final product, 2-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one.

Scientific Research Applications

2-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

properties

IUPAC Name

2-[2-oxo-2-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S2/c19-14-4-1-6-16-18(14)11-15(20)17-7-5-13(22-10-8-17)12-3-2-9-21-12/h1-4,6,9,13H,5,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTVWZWISMURHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)CN3C(=O)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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